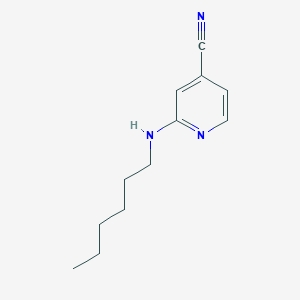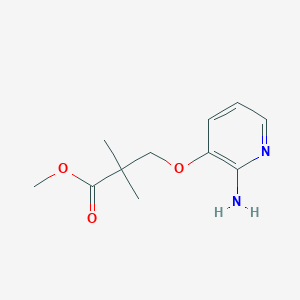
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that features an indole moiety, a bromine atom, and a maleimide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide in the presence of a suitable solvent like chloroform or acetic acid.
Maleimide Formation: The final step involves the reaction of the brominated indole with maleic anhydride and subsequent cyclization to form the maleimide ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Cycloaddition Reactions: The maleimide group can participate in Diels-Alder reactions with dienes.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Dienes in the presence of heat or a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Cycloaddition: Formation of cycloadducts with the maleimide group.
Oxidation and Reduction: Various oxidized or reduced forms of the indole moiety.
Aplicaciones Científicas De Investigación
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole moiety.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with biological targets such as enzymes or receptors. The indole moiety can mimic natural substrates, while the maleimide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1-methyl-1H-indole: Lacks the maleimide group, making it less versatile in reactions.
N-methylmaleimide: Lacks the indole moiety, reducing its potential biological activity.
Uniqueness
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to the combination of the indole and maleimide groups, providing a versatile scaffold for various chemical reactions and biological applications.
Propiedades
Número CAS |
133053-45-9 |
|---|---|
Fórmula molecular |
C14H11BrN2O2 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
3-bromo-1-methyl-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H11BrN2O2/c1-16-7-9(8-5-3-4-6-10(8)16)11-12(15)14(19)17(2)13(11)18/h3-7H,1-2H3 |
Clave InChI |
SXTNKNUQBVHICU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)N(C3=O)C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methyl]amino-2-chloropyridine](/img/structure/B8343075.png)
![(4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-methylpentanoyl]-1,3-oxazolidin-2-one](/img/structure/B8343082.png)










![2-[(2-Fluorophenoxy)methyl]quinoline](/img/structure/B8343151.png)
